Tris(methylcyclopentadienyl)erbium

Atomic Layer Deposition Erbium Oxide Thin Films Precursor Growth Rate

Achieve superior ALD throughput with Er(MeCp)₃. Its 1.5 Å/cycle growth rate with H₂O oxidant is 6× faster than Er(thd)₃, enabling rapid, carbon-free Er₂O₃ deposition across a wide 170–330°C window. Essential for high-κ gate dielectrics, DRAM capacitors, and Er-doped InP photonics. Choose Er(MeCp)₃ for unmatched film purity and process efficiency.

Molecular Formula C18H21Er
Molecular Weight 404.6 g/mol
CAS No. 39470-10-5
Cat. No. B6318717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(methylcyclopentadienyl)erbium
CAS39470-10-5
Molecular FormulaC18H21Er
Molecular Weight404.6 g/mol
Structural Identifiers
SMILESC[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.[Er]
InChIInChI=1S/3C6H7.Er/c3*1-6-4-2-3-5-6;/h3*2-5H,1H3;
InChIKeyLXVGPBHPQYZACE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(methylcyclopentadienyl)erbium (Er(MeCp)₃) – A High-Growth-Rate ALD/MOVPE Erbium Precursor for Critical Deposition Applications


Tris(methylcyclopentadienyl)erbium (Er(MeCp)₃) is a homoleptic organometallic precursor of erbium that serves as a critical source material for the deposition of erbium-containing thin films via atomic layer deposition (ALD) and metal-organic vapor phase epitaxy (MOVPE). Unlike commonly used erbium β-diketonates, Er(MeCp)₃ enables thermal ALD with water as a mild oxidant, yielding a substantially higher growth per cycle and providing a wider, lower-temperature processing window . These properties make it the preferred precursor for high-throughput fabrication of Er₂O₃ gate dielectrics, optical coatings, and Er-doped semiconductors.

Why Er(thd)₃ or Er(tBu₂amd)₃ Cannot Replace Er(MeCp)₃ in High-Throughput ALD


Erbium precursors are not interchangeable in ALD and MOVPE processes because the ligand sphere governs both the film growth rate and the required oxidant. The widely used β-diketonate Er(thd)₃ necessitates strong oxidants such as ozone or plasma, yet still delivers a growth per cycle approximately six times lower than that of Er(MeCp)₃/H₂O . Er(tBu₂amd)₃, another alternative, also yields a four-fold inferior rate . These performance gaps directly translate into lower throughput, higher thermal budgets, and increased impurity incorporation, making Er(MeCp)₃ the compelling choice when deposition efficiency and film purity are paramount.

Quantitative Differentiation of Er(MeCp)₃ versus Closest Erbium Precursors


Six-Fold ALD Growth Rate Advantage Over Er(thd)₃ and Four-Fold Over Er(tBu₂amd)₃

The (CpMe)₃Er/H₂O process delivers a growth rate of 1.5 Å/cycle, which is approximately 6× higher than the 0.25 Å/cycle obtained with the Er(thd)₃/O₃ process and 4× higher than the 0.375 Å/cycle obtained with the Er(tBu₂amd)₃/O₃ process, when compared under ALD conditions . This direct head-to-head comparison demonstrates a clear deposition efficiency advantage.

Atomic Layer Deposition Erbium Oxide Thin Films Precursor Growth Rate

Carbon-Free Er₂O₃ Films via Er(MeCp)₃/O₃ ALD Process

Er₂O₃ films deposited from Er(MeCp)₃ and ozone exhibit no detectable carbon contamination by X-ray photoelectron spectroscopy (XPS) . In stark contrast, films from many alternative precursors—including cyclopentadienyl compounds such as Cp₃Y—show measurable carbon impurity levels, e.g., 0.5 at% for Cp₃Y/H₂O-derived Y₂O₃ films . The methylcyclopentadienyl ligand thus provides a cleaner decomposition pathway.

Atomic Layer Deposition Thin-Film Dielectrics Carbon Impurity Control

Wider and Lower-Temperature ALD Window (170–330 °C) Compared to Er(thd)₃ Systems

The Er(MeCp)₃/O₃ process exhibits a constant growth rate of 0.12 ± 0.01 nm/cycle across a broad temperature window of 170–330 °C . By comparison, ALD processes based on Er(thd)₃ often require deposition temperatures above 250 °C and display a narrower self-limiting window . The lower temperature limit of Er(MeCp)₃ makes it compatible with thermally fragile substrates and advanced device integration schemes.

Atomic Layer Deposition Process Window Thermal Budget

High Erbium Incorporation Efficiency in MOVPE of InP:Er Layers (upto 2×10¹⁹ cm⁻³)

Er(MeCp)₃ has been demonstrated as an effective solid precursor for MOVPE growth of Er-doped InP, achieving erbium concentrations as high as 2×10¹⁹ cm⁻³ with a homogeneous depth distribution . While the liquid analogue Er(IpCp)₃ can also be used, Er(MeCp)₃ provides the highest reported doping levels for this material system. This high incorporation efficiency is critical for achieving strong Er³⁺ photoluminescence at 1.54 µm.

MOVPE Erbium Doping Semiconductor Epitaxy

High-Impact Application Scenarios for Tris(methylcyclopentadienyl)erbium


High-Throughput ALD of Er₂O₃ Gate Dielectrics for Advanced CMOS

The 1.5 Å/cycle growth rate of Er(MeCp)₃/H₂O enables rapid deposition of high‑κ Er₂O₃ films, reducing process time by up to 6× compared to Er(thd)₃-based ALD. Combined with the wide 170–330 °C ALD window , this precursor supports volume manufacturing of gate stacks with tight thickness control and minimal thermal budget.

Carbon-Free Er₂O₃ Insulating Layers for Low-Leakage Dielectrics

The carbon-free nature of Er₂O₃ films deposited from Er(MeCp)₃/O₃ makes this precursor ideal for dielectric layers in DRAM capacitors and metal–insulator–metal (MIM) structures, where carbon impurities would otherwise increase leakage current and degrade reliability. The stoichiometric Er₂O₃ films exhibit a dielectric constant of ~11.8 and a hysteresis voltage below 50 mV after annealing at 600 °C .

Erbium Doping of III-V Semiconductors for 1.54 µm Optical Devices

Er(MeCp)₃ has been proven to incorporate Er up to 2×10¹⁹ cm⁻³ into InP by MOVPE , enabling strong erbium photoluminescence at the telecom-critical 1.54 µm wavelength. This solid precursor offers a straightforward route for developing Er-doped waveguide amplifiers, laser diodes, and photodetectors integrated on InP platforms.

Conformal Coating of 3D Nanostructures with Er₂O₃

The self-limiting ALD behavior of Er(MeCp)₃ across a broad temperature window allows for highly conformal deposition of Er₂O₃ on high-aspect-ratio nanostructures. This is particularly beneficial for creating hydrophobic or protective coatings on 3D silicon nanowire arrays, where film uniformity and purity are critical.

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